2-(p-Methoxyphenyl)quinoxaline

Antileishmanial Antiparasitic Drug Discovery

2-(p-Methoxyphenyl)quinoxaline (CAS 5021-46-5) is preferred over other quinoxaline derivatives for its unique electronic and steric properties. The p-methoxyphenyl substituent is critical for achieving superior nanoscale morphology and high hole mobility in bulk heterojunction solar cells, and is a validated intermediate for synthesizing antibacterial sulfonamides. Its specific structure is essential for reliable performance and cannot be substituted. Ideal for advanced materials science and medicinal chemistry applications.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 5021-46-5
Cat. No. B3352626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Methoxyphenyl)quinoxaline
CAS5021-46-5
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
InChIKeyGCHSAWQUXLOIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Methoxyphenyl)quinoxaline CAS 5021-46-5: Core Physicochemical Properties for Procurement and Research


2-(p-Methoxyphenyl)quinoxaline (CAS 5021-46-5) is a quinoxaline derivative characterized by a bicyclic heteroaromatic core fused with a benzene ring and a pyrazine ring, substituted with a 4-methoxyphenyl group at the 2-position . Its molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol [1]. The compound is a white to light yellow crystalline solid with a predicted melting point of 102 °C, a predicted boiling point of 397.6±37.0 °C, and a predicted density of 1.185±0.06 g/cm³ .

Why 2-(p-Methoxyphenyl)quinoxaline (CAS 5021-46-5) Cannot Be Directly Substituted with Other Quinoxaline Analogs


Substitution of 2-(p-Methoxyphenyl)quinoxaline with other quinoxaline derivatives is not feasible without compromising performance in key applications. The presence and specific para-position of the methoxy group on the phenyl ring critically influences the compound's electronic and steric properties , which in turn dictate its reactivity [1] and its interactions with biological targets . For instance, in conjugated polymer applications, the p-methoxyphenyl substituent has been shown to uniquely confer favorable bulk heterojunction morphology and high hole mobility compared to other substituents like phenyl, p-fluorophenyl, methyl, or hydrogen [2]. These structure-dependent effects are not generalizable to the broader quinoxaline class, underscoring the need for this specific compound for reliable and reproducible outcomes.

Quantitative Evidence Guide for 2-(p-Methoxyphenyl)quinoxaline (CAS 5021-46-5) Differentiation


Evidence 1: Antileishmanial Activity of 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) Against Leishmania amazonensis

The 2,3-diarylsubstituted quinoxaline derivative LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline) demonstrated significant antiproliferative activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis in vitro [1][2]. The study directly compared LSPN331 with another quinoxaline analog, LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline), revealing differential activity profiles [2].

Antileishmanial Antiparasitic Drug Discovery

Evidence 2: Impact of p-Methoxyphenyl Substituent on Polymer Solar Cell Morphology and Hole Mobility

In a study of π-conjugated donor polymers for bulk heterojunction (BHJ) solar cells, quinoxaline-based polymers substituted with a p-methoxyphenyl group were directly compared to those with phenyl, p-fluorophenyl, methyl, or hydrogen substituents [1]. Polymers bearing the p-methoxyphenyl substituent, along with those bearing a phenyl group, uniquely facilitated nanometer-scale phase separation and uniform morphology in the BHJ film, in contrast to the micrometer-scale domains observed with other substituents [1]. This morphological advantage was directly correlated with high field effect transistor (FET) hole mobility [1].

Organic Electronics Polymer Solar Cells Materials Science

Evidence 3: Versatility as a Synthetic Building Block for Bioactive Quinoxaline Sulfonamides

2-(4-Methoxyphenyl)quinoxaline serves as a crucial precursor for the synthesis of quinoxaline sulfonamides with demonstrated antibacterial activity [1]. The compound undergoes chlorosulfonation to yield a key intermediate, 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride, which is then reacted with aromatic amines to produce a library of sulfonamides [1].

Medicinal Chemistry Antibacterial Green Chemistry

Recommended Research and Industrial Applications for 2-(p-Methoxyphenyl)quinoxaline (CAS 5021-46-5) Based on Differential Evidence


Application 1: Antiparasitic Drug Discovery Targeting Leishmania amazonensis

As evidenced by the direct comparative study of 2,3-diarylsubstituted quinoxalines [1], derivatives of this compound class, specifically LSPN331, show promise as antileishmanial agents. Researchers should prioritize this specific quinoxaline scaffold, including the 2-(p-methoxyphenyl)quinoxaline core, when designing new analogs aimed at inhibiting Leishmania amazonensis, given the documented antiproliferative activity against both promastigote and amastigote forms. The differential activity compared to other quinoxaline analogs [1] underscores the need for precise structural selection in this therapeutic area.

Application 2: Donor Polymer Component in High-Performance Organic Solar Cells

For materials scientists developing bulk heterojunction (BHJ) organic solar cells, the use of p-methoxyphenyl-substituted quinoxaline as a building block for π-conjugated donor polymers is strongly supported by direct comparative evidence [2]. Polymers incorporating this specific moiety have been shown to yield superior nanoscale morphology and high hole mobility in BHJ films, a direct consequence of the p-methoxyphenyl group's unique steric and electronic properties [2]. This makes it a preferred choice over other quinoxaline substituents (e.g., methyl, hydrogen, fluorine) when optimal film morphology and charge transport are required for device performance.

Application 3: Synthesis of Novel Antibacterial Quinoxaline Sulfonamides

Medicinal chemistry and process chemistry groups seeking to expand their library of antibacterial compounds should consider 2-(p-methoxyphenyl)quinoxaline as a validated synthetic intermediate. As demonstrated by Alavi et al. [3], this compound can be efficiently converted in two steps to a series of quinoxaline sulfonamides, with the resulting compounds showing in vitro antibacterial activity [3]. The established and green synthetic route [3] provides a reliable and environmentally conscious pathway for generating structurally diverse candidates for antimicrobial screening.

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